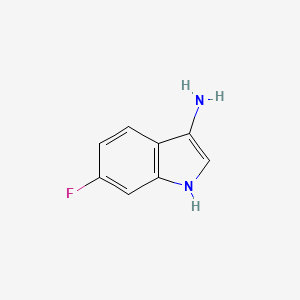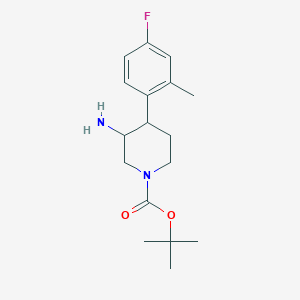
Methyl (2r,3s)-3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2R,3S)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate is a complex organic compound that features a combination of functional groups, including an amino group, a hydroxyl group, and a tert-butoxycarbonyl-protected amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,3S)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzaldehyde and tert-butyl carbamate.
Reduction: The nitro group of 4-nitrobenzaldehyde is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Protection: The amino group is then protected using tert-butyl carbamate to form a tert-butoxycarbonyl-protected amino group.
Aldol Reaction: The protected amino compound undergoes an aldol reaction with a suitable aldehyde to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The nitro group can be reduced to an amino group using hydrogen gas and a palladium catalyst.
Substitution: The amino group can undergo substitution reactions with various electrophiles to form new compounds.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO₄
Reducing Agents: Hydrogen gas with palladium catalyst, NaBH₄
Solvents: Methanol, dichloromethane
Major Products
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an amino compound
Substitution: Formation of substituted derivatives
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its functional groups.
Biology
Biochemical Research: Used in the study of enzyme interactions and protein modifications.
Medicine
Drug Development: Potential precursor in the synthesis of pharmaceutical compounds.
Industry
Material Science: Used in the development of new materials with specific properties.
Mécanisme D'action
The compound exerts its effects through interactions with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing the active amino group that can interact with enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (2R,3S)-3-(4-nitrophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate
- Methyl (2R,3S)-3-(4-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate
Uniqueness
Methyl (2R,3S)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate is unique due to the presence of both an amino group and a tert-butoxycarbonyl-protected amino group, which allows for selective reactions and modifications.
Propriétés
Formule moléculaire |
C15H22N2O5 |
|---|---|
Poids moléculaire |
310.35 g/mol |
Nom IUPAC |
methyl (2R,3S)-3-(4-aminophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)17-11(13(19)21-4)12(18)9-5-7-10(16)8-6-9/h5-8,11-12,18H,16H2,1-4H3,(H,17,20)/t11-,12+/m1/s1 |
Clé InChI |
YJEFDPJDRLZFDZ-NEPJUHHUSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H]([C@H](C1=CC=C(C=C1)N)O)C(=O)OC |
SMILES canonique |
CC(C)(C)OC(=O)NC(C(C1=CC=C(C=C1)N)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(aminomethyl)cyclopropyl]acetamide](/img/structure/B13158168.png)

![5-[4-(Hydroxymethyl)piperidin-1-yl]furan-2-carbaldehyde](/img/structure/B13158177.png)




![Methyl 2-chloro-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13158232.png)
![2-[2-(Dimethylamino)ethyl]-2H-indazol-6-amine](/img/structure/B13158235.png)

![2-[3-Amino-2-(trifluoromethyl)propoxy]acetic acid hydrochloride](/img/structure/B13158240.png)


